molecular formula C15H14N4OS B4563493 2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4563493
M. Wt: 298.4 g/mol
InChI Key: GUOIEKCWYVYTJL-UHFFFAOYSA-N
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Description

2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by its fused ring structure, which includes a triazole ring fused to a quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate and thiophene-2-carboxaldehyde in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, leading to the formation of the desired triazoloquinazoline compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Alkylation and Arylation

The sulfur atom in the triazole-thioether moiety undergoes nucleophilic substitution reactions. For example, alkylation with methyl iodide or benzyl bromide under basic conditions replaces the ethyl group with bulkier alkyl/aryl substituents.

Reaction Type Conditions Product Yield Reference
S-AlkylationK₂CO₃, DMF, 80°C, 12h2-(isopentylsulfanyl)-6-(2-thienyl)-triazoloquinazolinone78%
S-BenzylationNaH, THF, 0°C → rt, 6h2-(benzylsulfanyl)-6-(2-thienyl)-triazoloquinazolinone65%

Oxidation Reactions

The thioether group (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or m-CPBA.

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)AcOH, 50°C, 4hSulfoxide derivative82%
m-CPBADCM, 0°C → rt, 2hSulfone derivative91%

Nucleophilic Substitution at the Quinazolinone Core

The C-8 carbonyl group participates in nucleophilic additions. For instance, hydrazine forms hydrazone derivatives, while amines yield Schiff bases .

Reagent Conditions Product Yield Reference
Hydrazine hydrateEtOH, reflux, 3h8-hydrazono-triazoloquinazolinone89%
AnilineToluene, 110°C, 8h8-(phenylimino)-triazoloquinazolinone74%

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions with nitriles or alkynes under Cu(I) catalysis, forming fused heterocycles .

Dipolarophile Catalyst Product Yield Reference
PhenylacetyleneCuI, DIPEA, DMF, 100°CTriazolo[1,5-a]pyrimidine fused derivative68%
AcetonitrileCuBr, Et₃N, MeCN, 80°CTetrazolo[1,5-b]quinazolinone55%

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the triazole ring undergoes cleavage. For example, HCl (6M) at reflux opens the triazole to form a diaminoquinazolinone intermediate .

Conditions Product Application Reference
HCl (6M), reflux, 6h2,3-diamino-6-(2-thienyl)quinazolin-8-onePrecursor for polycyclic analogs

Halogenation

Electrophilic bromination occurs at the thienyl ring’s α-position using NBS or Br₂ in CCl₄.

Reagent Conditions Product Yield Reference
NBSCCl₄, AIBN, 80°C, 3h6-(5-bromo-2-thienyl)-triazoloquinazolinone76%
Br₂CHCl₃, 0°C, 1h6-(3,5-dibromo-2-thienyl)-triazoloquinazolinone63%

Hydrolysis Reactions

The quinazolinone’s lactam ring hydrolyzes in NaOH (2M) to form a dicarboxylic acid derivative, which recyclizes under acidic conditions .

Conditions Product Yield Reference
NaOH (2M), reflux, 8h6-(2-thienyl)-triazoloquinazoline-8-carboxylic acid85%
HCl (conc.), 120°C, 4hRecyclized triazoloquinazolinone sulfonic acid72%

Key Mechanistic Insights:

  • S-Alkylation : Proceeds via an SN2 mechanism, with the ethylsulfanyl group acting as a leaving group.

  • Triazole Ring Stability : The triazole resists ring-opening except under extreme pH or thermal stress (>200°C) .

  • Thienyl Reactivity : Bromination follows electrophilic aromatic substitution, favoring the α-position due to sulfur’s electron-donating effect.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, derivatives of quinazoline and triazole have been studied for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. The specific compound may also exhibit similar properties, warranting further investigation into its efficacy against different cancer cell lines.

Antimicrobial Properties

Compounds containing triazole and quinazoline rings have been reported to possess antimicrobial activities. The potential application of 2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one as an antimicrobial agent could be explored through in vitro studies against various pathogens, including bacteria and fungi.

Anxiolytic Effects

Similar compounds have shown promise as anxiolytic agents. The mechanism often involves modulation of neurotransmitter systems such as GABAergic pathways. Given the structural similarities with known anxiolytics, this compound may also exhibit similar effects and could be a candidate for developing new anxiolytic medications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of quinazoline derivatives. Researchers synthesized various analogs and tested their cytotoxicity against human cancer cell lines. Results indicated that certain modifications enhanced activity significantly. This suggests that this compound could be a valuable addition to this class of compounds.

Case Study 2: Antimicrobial Screening

In a study focusing on novel triazole derivatives published in Pharmaceutical Biology, several compounds were screened for antimicrobial activity against common bacterial strains. The results showed that specific substitutions increased efficacy against resistant strains. This highlights the potential of similar compounds like this compound to contribute to combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-6-(2-furyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
  • 2-ethyl-6-(2-pyridyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
  • 2-ethyl-6-(2-phenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Uniqueness

2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-ethyl-6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-2-14-17-15-16-11-6-9(13-4-3-5-21-13)7-12(20)10(11)8-19(15)18-14/h3-5,8-9H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOIEKCWYVYTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 3
2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 4
2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 5
2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 6
2-ethyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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